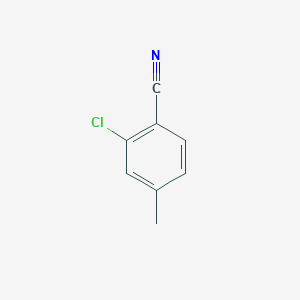

2-Chloro-4-methylbenzonitrile

Descripción

Significance in Contemporary Organic Synthesis

In the field of organic synthesis, 2-Chloro-4-methylbenzonitrile serves as a versatile precursor for the creation of more complex molecules. The nitrile group (C≡N) is a particularly useful functional group, capable of being transformed into amines, carboxylic acids, and other functionalities through reactions like reduction and hydrolysis. The chloro and methyl groups on the benzene (B151609) ring also influence the reactivity of the molecule and provide sites for further chemical modification.

One of the key synthetic routes to this compound involves the cyanation of a corresponding haloaromatic compound. google.com For instance, processes have been developed for the cyanation of aryl chlorides, which are often more cost-effective than other halogenated starting materials. thieme-connect.com Catalytic systems, often employing palladium or copper, are crucial for facilitating these cyanation reactions efficiently. thieme-connect.comresearchgate.net For example, research has demonstrated the palladium-catalyzed cyanation of aryl chlorides using ligands like 2-di-tert-butylphosphino-2′-isopropoxy-1,1′-binaphthyl to achieve good yields. thieme-connect.com Another synthetic pathway can involve the reaction of 2-chloro-4-methylaniline. chemsrc.com

The strategic placement of the chloro and methyl substituents on the benzonitrile (B105546) core allows for regioselective reactions, enabling chemists to build molecular complexity with a high degree of control. This makes this compound a valuable starting material for synthesizing a wide array of organic compounds with potential applications in various industries.

Interdisciplinary Relevance in Materials Science and Medicinal Chemistry

The utility of this compound extends beyond traditional organic synthesis into the interdisciplinary fields of materials science and medicinal chemistry. In medicinal chemistry, this compound and its derivatives are recognized as important building blocks for the development of new therapeutic agents. chemshuttle.com The structural motif of this compound is found in molecules that have been investigated for a range of biological activities.

A significant area of research has been the use of derivatives of this compound in the development of selective androgen receptor modulators (SARMs). For example, a derivative, 2-Chloro-4-[[(1R,2R)-2-hydroxy-2-methyl-cyclopentyl]amino]-3-methyl-benzonitrile, has been studied as a transdermal SARM for its potential therapeutic benefits in treating muscle atrophy. acs.orgnih.gov The core structure provided by the substituted benzonitrile is crucial for the molecule's interaction with the androgen receptor. google.com

In materials science, the properties of benzonitrile derivatives are of interest for creating novel materials. While specific research on this compound in this area is less documented, related fluorinated and methyl-substituted benzonitriles are valued for their thermal stability and are used in the synthesis of specialized polymers and other materials. The incorporation of such halogenated aromatic compounds can influence the electronic and physical properties of the resulting materials.

Scope and Objectives of Academic Inquiry

Academic inquiry into this compound and related compounds is driven by the continuous search for new synthetic methodologies, novel therapeutic agents, and advanced materials. Research efforts are often focused on several key areas:

Development of Efficient Synthetic Routes: A primary objective is to devise more efficient, cost-effective, and environmentally friendly methods for the synthesis of this compound and its derivatives. This includes the exploration of new catalysts and reaction conditions for processes like cyanation. researchgate.netscispace.com

Exploration of Medicinal Applications: A significant portion of academic research is dedicated to synthesizing and evaluating new derivatives for their potential as drugs. This involves structure-activity relationship (SAR) studies to understand how modifications to the this compound scaffold affect biological activity. nih.gov

Investigation of Material Properties: Research also aims to understand how the incorporation of this and similar benzonitriles into larger molecular structures or polymers affects their physical and chemical properties, with an eye toward developing new materials with specific functionalities.

The overarching goal of this academic inquiry is to leverage the unique chemical properties of this compound to address challenges and create innovations in organic synthesis, medicine, and materials science. oup.com

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C8H6ClN | chemshuttle.comnih.gov |

| Molecular Weight | 151.59 g/mol | nih.gov |

| CAS Number | 21423-84-7 | chemshuttle.comnih.gov |

| Appearance | Solid | fluorochem.co.uk |

| Boiling Point | 269.7±20.0 °C at 760 mmHg | chemsrc.com |

| Density | 1.2±0.1 g/cm3 | chemsrc.com |

| Flash Point | 119.3±16.8 °C | chemsrc.com |

| SMILES | CC1=CC(Cl)=C(C=C1)C#N | chemshuttle.com |

| InChI Key | LKWQNMIDLFGETG-UHFFFAOYSA-N | fluorochem.co.uk |

Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-4-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN/c1-6-2-3-7(5-10)8(9)4-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKWQNMIDLFGETG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70943990 | |

| Record name | 2-Chloro-4-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70943990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21423-84-7 | |

| Record name | 2-Chloro-4-methylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21423-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 21423-84-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263769 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-4-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70943990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for 2 Chloro 4 Methylbenzonitrile and Its Analogs

Direct Chlorination of Methylbenzonitrile Precursors

A primary route for synthesizing 2-chloro-4-methylbenzonitrile involves the direct chlorination of 4-methylbenzonitrile. This process is a classic example of electrophilic aromatic substitution.

The direct chlorination of aromatic compounds like 4-methylbenzonitrile typically requires a catalyst to enhance the electrophilicity of the chlorine molecule. wikipedia.orgscience-revision.co.uk Aromatic rings are stabilized by delocalized π-electrons, making them less reactive towards electrophiles compared to alkenes. science-revision.co.uk Therefore, a Lewis acid catalyst is employed to polarize the Cl-Cl bond, creating a stronger electrophile. science-revision.co.uklibretexts.org

Ferric chloride (FeCl₃) is a commonly used catalyst for this purpose. wikipedia.orgscience-revision.co.uk It functions by accepting an electron pair from one of the chlorine atoms in a Cl₂ molecule, forming a highly electrophilic complex. wikipedia.orgscience-revision.co.uk This complex is then attacked by the electron-rich aromatic ring of 4-methylbenzonitrile. wikipedia.orgmasterorganicchemistry.com Other Lewis acids such as aluminum chloride (AlCl₃) can also be utilized. wikipedia.orgscience-revision.co.uk The general mechanism involves the formation of a carbocation intermediate, known as an arenium ion or sigma complex, which then loses a proton to restore aromaticity and yield the chlorinated product. masterorganicchemistry.com

Table 1: Common Lewis Acid Catalysts in Aromatic Chlorination

| Catalyst | Chemical Formula | Role |

| Ferric chloride | FeCl₃ | Polarizes the Cl-Cl bond to create a stronger electrophile. science-revision.co.ukmasterorganicchemistry.com |

| Aluminum chloride | AlCl₃ | Acts as a Lewis acid to activate the halogen. wikipedia.orgscience-revision.co.uk |

| Iron(III) bromide | FeBr₃ | Typically used for bromination, but demonstrates the principle of Lewis acid catalysis in halogenation. wikipedia.org |

| Zinc chloride | ZnCl₂ | Another example of a Lewis acid catalyst used in electrophilic aromatic substitution. wikipedia.org |

This table is generated based on information from the text.

Controlling the position of chlorination on the benzene (B151609) ring is crucial for the selective synthesis of this compound. The regioselectivity of this electrophilic aromatic substitution is dictated by the directing effects of the substituents already present on the ring, in this case, the methyl (-CH₃) and cyano (-CN) groups of 4-methylbenzonitrile. youtube.com

The methyl group is an activating group and an ortho, para-director. youtube.com It donates electron density to the ring through an inductive effect, stabilizing the arenium ion intermediate when substitution occurs at the ortho and para positions. youtube.com Conversely, the cyano group is a deactivating group and a meta-director due to its electron-withdrawing nature through resonance. youtube.com

In 4-methylbenzonitrile, the methyl group is at position 4 and the cyano group is at position 1. The positions ortho to the methyl group are 3 and 5, and the position para is 1 (already occupied by the cyano group). The positions meta to the cyano group are 3 and 5. Therefore, both groups direct incoming electrophiles to the 3 and 5 positions. However, the formation of this compound indicates that chlorination occurs at the position ortho to the cyano group and meta to the methyl group. This outcome is influenced by the interplay of electronic effects and steric hindrance. The directing influence of the activating methyl group typically dominates, favoring substitution at its ortho positions (positions 3 and 5 relative to the cyano group). The formation of the 2-chloro isomer suggests that steric hindrance from the methyl group may play a role in favoring substitution at the less hindered position. The use of solid catalysts like zeolites can also influence regioselectivity by providing shape-selective environments for the reaction. researchgate.net

For the industrial production of this compound, several factors must be considered to ensure an efficient, safe, and cost-effective process. Continuous flow reactors are increasingly being adopted for halogenation reactions. rsc.orgvapourtec.comrsc.org These reactors offer superior mass and heat transfer compared to traditional batch reactors, which is particularly important for managing the exothermic nature of chlorination. rsc.orgbeilstein-journals.org This enhanced control leads to improved selectivity and safety. rsc.org For instance, in-situ generation of chlorine from readily available precursors like HCl and NaOCl within a flow system can mitigate the risks associated with handling and storing large quantities of toxic chlorine gas. vapourtec.comrsc.org

Advanced catalytic systems are also a key area of development. The efficiency of the catalyst is crucial for achieving high conversion rates and minimizing waste. After the reaction, purification of the product is essential. Common industrial purification techniques include distillation and recrystallization to achieve high-purity this compound.

Table 2: Industrial Process Optimization Strategies

| Strategy | Description | Advantages |

| Continuous Flow Reactors | The reaction is carried out in a continuous stream rather than in a large batch. rsc.orgvapourtec.com | Enhanced mass and heat transfer, improved safety and selectivity, potential for in-situ reagent generation. rsc.orgbeilstein-journals.org |

| Advanced Catalytic Systems | Development of more efficient and recyclable catalysts. | Increased reaction rates, higher yields, and reduced environmental impact. |

| Distillation | Separation of components based on differences in boiling points. | Effective for separating the product from starting materials and byproducts with different volatilities. |

| Recrystallization | Purification of a solid by dissolving it in a suitable solvent and allowing it to crystallize. | Yields a highly pure crystalline product. |

This table is generated based on information from the text.

Synthesis of Halogenated Benzonitrile (B105546) Derivatives

Beyond direct chlorination, other synthetic strategies can be employed to produce this compound and its analogs. These methods often involve nucleophilic aromatic substitution or organometallic coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing substituents onto an aromatic ring that is activated by electron-withdrawing groups. libretexts.org In the context of synthesizing analogs of this compound, an existing halogen on a benzonitrile derivative can be replaced by a nucleophile. chez.comresearchgate.net The reaction generally proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate called a Meisenheimer complex. libretexts.org

For an SNAr reaction to occur, the aromatic ring must be substituted with strong electron-withdrawing groups, such as a nitro group or a cyano group, positioned ortho or para to the leaving group (the halogen). libretexts.org The reactivity of the halogen as a leaving group in SNAr reactions often follows the trend F > Cl > Br > I, which is contrary to the trend observed in SN1 and SN2 reactions. chez.comnih.gov This is because the highly electronegative fluorine atom strongly polarizes the carbon it is attached to, making it more susceptible to nucleophilic attack. For example, in the reaction of dihalobenzonitriles with ethylenediamine, the fluorine atom is preferentially displaced over chlorine. chez.com

Organometallic cross-coupling reactions provide a versatile route to a wide array of substituted benzonitriles. The Suzuki-Miyaura coupling reaction is a prominent example, typically involving the palladium-catalyzed reaction of an organoboron compound with an organic halide. libretexts.orglibretexts.org This reaction is widely used in the pharmaceutical industry to create carbon-carbon bonds. libretexts.org

While palladium is the most common catalyst, iron-based catalysts have also been developed for Suzuki-Miyaura reactions. semanticscholar.org For instance, an iron(III) bromide catalyst can be used in related cross-coupling reactions. The mechanism of the Suzuki-Miyaura reaction generally involves three main steps: oxidative addition of the aryl halide to the metal catalyst, transmetalation with the organoboron compound, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orglibretexts.org This methodology can be applied to synthesize bromo-chloro derivatives of benzonitrile by coupling a suitable boronic acid with a dihalogenated benzonitrile.

Table 3: Comparison of Synthetic Strategies

| Synthetic Strategy | Key Features | Typical Reagents/Catalysts |

| Direct Chlorination | Electrophilic aromatic substitution on a methylbenzonitrile precursor. | Chlorine gas (Cl₂), Lewis acid catalyst (e.g., FeCl₃). wikipedia.orgscience-revision.co.uk |

| Nucleophilic Aromatic Substitution (SNAr) | Replacement of a halogen on an activated benzonitrile ring by a nucleophile. libretexts.org | Dihalobenzonitrile, nucleophile (e.g., amine), often requires an electron-withdrawing group on the ring. chez.com |

| Suzuki-Miyaura Coupling | Carbon-carbon bond formation between an organoboron compound and an aryl halide. libretexts.orglibretexts.org | Aryl halide, boronic acid, palladium or iron catalyst, base. libretexts.orglibretexts.orgsemanticscholar.org |

This table is generated based on information from the text.

Multi-step Reaction Sequences for Complex Architectures (e.g., SARM precursors via reactions with lithium diisopropylamide and subsequent nucleophilic substitution)

The synthesis of complex molecules, such as Selective Androgen Receptor Modulators (SARMs), often involves multi-step reaction sequences where this compound and its analogs serve as crucial building blocks. A key strategy in constructing these architectures involves the use of strong, non-nucleophilic bases like lithium diisopropylamide (LDA) followed by nucleophilic substitution reactions.

LDA, a sterically hindered strong base, is widely used in organic synthesis to deprotonate carbon acids, creating reactive intermediates. scispace.comwikipedia.org Its non-nucleophilic nature prevents it from adding to carbonyl groups or nitriles, making it ideal for generating enolates and other carbanions. scispace.comwikipedia.org In the context of SARM synthesis, LDA can be used to deprotonate a suitable precursor, which then reacts with a substituted benzonitrile derivative.

For instance, the synthesis of a transdermal SARM, 2-chloro-4-[[(1R,2R)-2-hydroxy-2-methyl-cyclopentyl]amino]-3-methyl-benzonitrile, utilizes a multi-step approach. acs.orgnih.gov The synthesis starts with the preparation of 2-chloro-4-fluoro-3-methyl-benzonitrile. acs.org This intermediate is then subjected to a nucleophilic substitution reaction with (±)-2-amino-1-methyl-cyclopentanol in the presence of lithium carbonate to yield the desired SARM precursor. acs.org

The regioselectivity of LDA is a critical factor in these syntheses. It preferentially abstracts a proton from the less sterically hindered position, leading to the kinetic product. wikipedia.org This control over reactivity is essential for building complex molecules with specific stereochemistry, a common feature of many pharmaceutical compounds.

The subsequent nucleophilic substitution step allows for the introduction of various functional groups, further diversifying the molecular architecture. The chloro group on the benzonitrile ring is a good leaving group, facilitating its replacement by a wide range of nucleophiles. smolecule.com This versatility is a key advantage in the synthesis of SARM libraries for drug discovery.

The development of nonsteroidal SARMs has identified compounds with potent and tissue-selective activity. researchgate.net For example, 4-(pyrrolidin-1-yl)benzonitrile (B86329) derivatives have shown promise as SARMs, exhibiting anabolic effects on muscle without significantly impacting the prostate. researchgate.net The synthesis of these compounds often relies on multi-step sequences involving the coupling of a substituted benzonitrile with a pyrrolidine (B122466) derivative.

Green Chemistry Principles in Benzonitrile Synthesis

The application of green chemistry principles to the synthesis of benzonitriles is an area of growing importance, driven by the need for more sustainable and environmentally friendly chemical processes. This section explores catalyst design, atom economy, and the use of carbon dioxide in derivatization reactions as key aspects of green benzonitrile synthesis.

The development of efficient and recyclable catalysts is a cornerstone of green chemistry. In benzonitrile synthesis, research has focused on designing catalysts that are highly selective, active under mild conditions, and can be easily separated and reused.

For example, the ammoxidation of toluene (B28343) to benzonitrile can be carried out using finely grained catalysts in a fluidized bed reactor, leading to high activity and selectivity. google.com More recently, iron single-atom catalysts on N-doped carbon have been shown to be highly efficient for the selective ammoxidation of alcohols to nitriles under mild conditions. nih.gov These catalysts demonstrate excellent recyclability, a key feature of sustainable chemical processes. nih.gov

Palladium-based catalysts have also been extensively studied for nitrile synthesis. Palladium nanoparticles have been used for the efficient and selective hydrogenation of nitriles to primary amines. researchgate.net Supported palladium catalysts, such as Pd/C and Pd/Al2O3, are used in the liquid-phase hydrogenation of benzonitrile. acs.org The choice of support and catalyst formulation can significantly impact the catalyst's activity and selectivity. acs.org

The use of ionic liquids as catalysts or catalyst supports is another promising area in green benzonitrile synthesis. Ionic liquids can act as solvents, CO2 absorbents, and catalysts in the conversion of CO2 to value-added products. clockss.org Their unique properties, such as low vapor pressure and high thermal stability, make them attractive alternatives to traditional organic solvents. mdpi.com

Atom economy and reaction mass efficiency (RME) are key metrics for evaluating the "greenness" of a chemical process. buecher.deresearchgate.net Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. nih.gov Rearrangement and addition reactions are considered highly atom-economical as they, in theory, incorporate all reactant atoms into the product. buecher.de

RME provides a more comprehensive assessment by taking into account the reaction yield, stoichiometry, and the mass of all reagents used in the process. researchgate.netnih.gov It is calculated as the mass of the desired product divided by the total mass of reactants used. researchgate.net

In the context of benzonitrile synthesis, applying these metrics can help identify more sustainable routes. For example, the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and carbon dioxide is an atom-economical process. clockss.org The use of catalytic amounts of a base, such as cesium carbonate, further improves the green credentials of this reaction by minimizing waste. tandfonline.com

The table below provides a hypothetical comparison of two synthetic routes to a benzonitrile derivative, illustrating the application of atom economy and RME.

| Metric | Route A (Traditional) | Route B (Green) |

| Atom Economy | 75% | 95% |

| Reaction Mass Efficiency | 60% | 85% |

| Solvent Used | Dichloromethane | Water |

| Catalyst | Stoichiometric Reagent | Recyclable Catalyst |

As the table demonstrates, Route B is significantly "greener" than Route A, with higher atom economy and RME, and the use of a more environmentally benign solvent and a recyclable catalyst.

The utilization of carbon dioxide (CO2) as a C1 building block in organic synthesis is a key area of green chemistry research. tandfonline.com CO2 is an abundant, non-toxic, and renewable carbon source, and its use in chemical synthesis can contribute to a more sustainable chemical industry. frontiersin.org

One notable example is the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and CO2. tandfonline.comtandfonline.com This reaction can be efficiently catalyzed by various bases, including cesium carbonate and functionalized ionic liquids. tandfonline.comnih.gov

Functionalized ionic liquids, which have specific functional groups incorporated into their structure, have shown great promise in CO2 capture and conversion. mdpi.comresearchgate.net For example, amino-functionalized ionic liquids can act as both a solvent and a catalyst in the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and CO2. researchgate.net Hydroxyl-functionalized poly(ionic liquids) have also been developed as efficient catalysts for the synthesis of cyclic carbonates from CO2 and epoxides. rsc.org

The use of functionalized ionic liquids offers several advantages, including high catalytic activity, easy separation and recycling of the catalyst, and the ability to carry out reactions under mild conditions. clockss.orgrsc.org These features make them attractive for the development of green and sustainable processes for the derivatization of benzonitriles.

The table below summarizes the use of different catalytic systems for the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and CO2.

| Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Yield (%) |

| Cesium Carbonate | DMF | 100 | 1.3 | 94 |

| [Ch][2-OP] | - | 40 | 0.1 | 87 |

| Water | Water | 90 | 2 | 92 |

Data sourced from multiple studies. clockss.orgtandfonline.comresearchgate.net

This data highlights the versatility of this reaction, which can be carried out under a variety of conditions, including in water without any added catalyst, demonstrating its potential as a truly green chemical process. researchgate.net

Chemical Reactivity and Derivatization Pathways of 2 Chloro 4 Methylbenzonitrile

Nucleophilic Substitution Reactions

The chlorine atom attached to the benzene (B151609) ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly due to the activating effect of the electron-withdrawing nitrile group.

The chloro group at the C2 position can be displaced by a range of nucleophiles. These reactions typically require elevated temperatures and sometimes the use of a base or a catalyst.

Amines: Primary and secondary amines can react with 2-chloro-4-methylbenzonitrile to yield the corresponding 2-amino-4-methylbenzonitrile derivatives. These reactions are fundamental in building more complex molecular scaffolds.

Thiols: Thiolates (RS⁻), the conjugate bases of thiols, are excellent nucleophiles in SNAr reactions. masterorganicchemistry.com They can readily displace the chloride to form 2-(alkylthio)- or 2-(arylthio)-4-methylbenzonitriles. chemrxiv.org The high nucleophilicity of sulfur compounds often allows these reactions to proceed under milder conditions compared to their oxygen-based counterparts. masterorganicchemistry.com

Alkoxides: Nucleophiles such as methoxide (CH₃O⁻) and ethoxide (C₂H₅O⁻) can replace the chlorine atom to form the corresponding 2-alkoxy-4-methylbenzonitriles. These reactions are typically carried out by heating the substrate with the corresponding sodium alkoxide in an alcoholic solvent.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Class |

|---|---|---|

| Amine | R-NH₂ | 2-(Alkylamino)-4-methylbenzonitrile |

| Thiol | R-SH / Base | 2-(Alkylthio)-4-methylbenzonitrile |

| Methoxide | CH₃ONa | 2-Methoxy-4-methylbenzonitrile |

Transformations of the Nitrile Group

The nitrile (-C≡N) group is a versatile functional group that can undergo several important transformations, primarily reduction and hydrolysis. lumenlearning.com

The nitrile group can be reduced to a primary amine (-CH₂NH₂), providing a pathway to benzylamine (B48309) derivatives.

Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent capable of converting nitriles to primary amines. organicreactions.orgdavuniversity.org The reaction is typically performed in an aprotic solvent like diethyl ether or tetrahydrofuran, followed by an aqueous workup to neutralize the reaction mixture and isolate the amine product. youtube.comlibretexts.org

Catalytic Hydrogenation: This method involves treating the nitrile with hydrogen gas in the presence of a metal catalyst. wikipedia.org Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation. wikipedia.orgmatthey.com The reaction is often carried out in a solvent such as ethanol (B145695) or methanol under pressure. This method is considered a "greener" alternative to using metal hydrides.

Table 2: Methods for the Reduction of the Nitrile Group

| Reagent/Method | Product | Typical Conditions |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | (2-Chloro-4-methylphenyl)methanamine | Diethyl ether, followed by aqueous workup |

The nitrile group can be hydrolyzed under either acidic or basic conditions to yield amides and subsequently carboxylic acids. chemistrysteps.comchemistrysteps.comchemguide.co.uk

Acid-Catalyzed Hydrolysis: Heating the nitrile with an aqueous acid solution (e.g., H₂SO₄ or HCl) first produces an amide (2-chloro-4-methylbenzamide) as an intermediate. lumenlearning.com Prolonged reaction time and harsher conditions will further hydrolyze the amide to the corresponding carboxylic acid (2-chloro-4-methylbenzoic acid) and an ammonium salt. chemistrysteps.comchemguide.co.ukstackexchange.com

Base-Catalyzed Hydrolysis: Treatment with a hot aqueous alkaline solution, such as sodium hydroxide, also leads to hydrolysis. chemistrysteps.comchemguide.co.uk This process initially forms the amide, which is then converted to the carboxylate salt (sodium 2-chloro-4-methylbenzoate). chemistrysteps.com Ammonia is released as a byproduct. Subsequent acidification of the reaction mixture is required to obtain the free carboxylic acid. chemguide.co.uk

Modifications of the Methyl Group

The methyl group on the aromatic ring is another site for chemical modification, although it typically requires more specific and sometimes vigorous reaction conditions compared to the other functional groups. Common transformations for benzylic methyl groups include oxidation and halogenation.

Oxidation: Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid, can oxidize the methyl group to a carboxylic acid. This would convert this compound into 2-chloro-4-cyanobenzoic acid.

Halogenation: Free-radical halogenation, for instance using N-bromosuccinimide (NBS) with a radical initiator, can selectively halogenate the benzylic position. This would yield 2-chloro-4-(bromomethyl)benzonitrile, introducing a new reactive handle for further nucleophilic substitution reactions at the benzylic carbon.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 2-Amino-4-methylbenzonitrile |

| 2-(Alkylamino)-4-methylbenzonitrile |

| 2-(Alkylthio)-4-methylbenzonitrile |

| 2-(Arylthio)-4-methylbenzonitriles |

| 2-Alkoxy-4-methylbenzonitriles |

| 2-Bromo-5-fluorotoluene |

| 2-Chloro-4-(bromomethyl)benzonitrile |

| 2-Chloro-4-aminobenzonitrile |

| 2-Chloro-4-cyanobenzoic acid |

| 2-Chloro-4-methylbenzamide |

| 2-Chloro-4-methylbenzoic acid |

| This compound |

| 2-Chloro-4-nitrobenzonitrile |

| 2-Ethoxy-4-methylbenzonitrile |

| 2-Methoxy-4-methylbenzonitrile |

| 4-Amino-2-chlorobenzonitrile |

| 4-Amino-2-methylbenzonitrile |

| 4-Fluoro-2-methylbenzaldehyde |

| 4-Fluoro-2-methylbenzonitrile |

| (2-Chloro-4-methylphenyl)methanamine |

| Ammonia |

| Benzylamine |

| Carbon |

| Chromic acid |

| Diethyl ether |

| Ethanol |

| Ethoxide |

| Hydrazine (B178648) monohydrate |

| Hydrogen |

| Hydrochloric acid |

| Lithium aluminum hydride |

| Methanol |

| Methoxide |

| N-bromosuccinimide |

| Palladium |

| Potassium permanganate |

| Sodium 2-chloro-4-methylbenzoate |

| Sodium alkoxide |

| Sodium hydroxide |

| Stannous chloride |

Advanced Synthetic Transformations

Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The strategy relies on a directing metalation group (DMG) that coordinates to a strong organolithium base, typically n-butyllithium or sec-butyllithium, and directs the deprotonation of the nearest (ortho) C-H bond. wikipedia.orgbaranlab.org

In this compound, the cyano (nitrile) group can serve as an effective DMG. The nitrogen atom's lone pair coordinates the lithium ion, increasing the kinetic acidity of the protons at the ortho positions (C3 and C5). uwindsor.caunblog.fr The chloro group at C2 also influences the electronic environment. Deprotonation is expected to occur preferentially at the C3 position, which is ortho to both the directing cyano group and the electron-withdrawing chloro group. The resulting aryllithium intermediate can then be trapped with a variety of electrophiles (e.g., aldehydes, ketones, alkyl halides) to introduce a new substituent with high regiochemical control. This method offers a distinct advantage over classical electrophilic aromatic substitution, which would likely yield a mixture of products. wikipedia.org

| Substrate | Reagent | Key Feature | Outcome |

| This compound | 1. Organolithium Base (e.g., n-BuLi) 2. Electrophile (E+) | Cyano group acts as a Directed Metalation Group (DMG) | Regioselective functionalization at the C3 position |

Microwave-assisted organic synthesis has become a valuable technique for accelerating a wide range of chemical transformations. anton-paar.comnih.gov By using microwave irradiation, reactants are heated directly and uniformly, which can dramatically reduce reaction times from hours to minutes and often leads to higher yields and improved product selectivity compared to conventional heating methods. researchgate.netbeilstein-journals.org

This technology can be applied to many reactions involving this compound. For instance, nucleophilic aromatic substitution (SₙAr) at the C2 position to replace the chlorine atom can be significantly enhanced. niscpr.res.incem.com While typically requiring high temperatures and long reaction times, microwave heating can facilitate the substitution with various nucleophiles (e.g., amines, alkoxides) more efficiently. organic-chemistry.org Similarly, palladium-catalyzed cross-coupling reactions can also benefit from microwave assistance, allowing for faster catalyst turnover and shorter reaction times. mdpi.com

| Reaction Type | Heating Method | Typical Reaction Time | Typical Yield |

| Nucleophilic Aromatic Substitution | Conventional (Oil Bath) | Hours to Days | Moderate to Good |

| Nucleophilic Aromatic Substitution | Microwave Irradiation | Minutes | Good to Excellent |

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon bonds, particularly in the synthesis of biaryl systems, which are common motifs in pharmaceuticals and advanced materials. unistra.frresearchgate.netresearchgate.net The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a prominent example. youtube.com

The chlorine atom in this compound makes it a suitable substrate for these reactions. However, aryl chlorides are known to be less reactive than the corresponding bromides or iodides. ntnu.no To achieve efficient coupling, highly active catalyst systems are required. Modern catalyst systems often employ bulky, electron-rich phosphine ligands that facilitate the key oxidative addition step and stabilize the active palladium(0) species. nih.gov

The ligand XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) is exceptionally effective for the Suzuki-Miyaura coupling of challenging substrates like aryl chlorides. nih.govnih.gov Using a palladium precatalyst combined with the XPhos ligand allows this compound to be coupled with a wide variety of arylboronic acids or their esters to generate complex biaryl structures in high yields. ntnu.nonih.gov

| Reactant 1 | Reactant 2 | Catalyst System | Product Type |

| This compound | Arylboronic Acid (Ar-B(OH)₂) | Palladium Source (e.g., Pd₂(dba)₃) + XPhos Ligand | 2-Aryl-4-methylbenzonitrile (Biaryl System) |

Mechanistic Investigations and Reaction Pathway Elucidation

Computational Elucidation of Reaction Mechanisms

Computational chemistry has emerged as a powerful tool for investigating reaction mechanisms at the molecular level. Techniques such as Density Functional Theory (DFT) and continuum solvation models offer a theoretical framework to understand and predict the behavior of 2-Chloro-4-methylbenzonitrile in chemical reactions.

Density Functional Theory (DFT) for Transition State Analysis and Activation Energies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations are instrumental in locating transition state geometries and determining the activation energies of proposed reaction steps.

For instance, in the ammoxidation of a related compound, 2-chlorotoluene (B165313) to 2-chlorobenzonitrile, DFT computations suggest a Mars–van Krevelen (MVK) type of redox mechanism. researchgate.net The calculations show that the catalyst is first reduced by ammonia, creating an imine species. Subsequently, the 2-chlorotoluene molecule is adsorbed through a vanadyl oxygen. This adsorbed moiety then interacts with the surface imine to produce 2-chlorobenzonitrile. researchgate.net Such computational analysis helps in understanding the catalytic cycle and the role of various species involved.

DFT studies on other substituted benzonitriles, such as 2-amino-4-chlorobenzonitrile (B1265954), have been performed using the B3LYP method with a 6-311++G(d,p) basis set to carry out full geometry optimization. analis.com.my While specific transition state analyses for reactions of this compound are not extensively reported, the principles from these related studies are directly applicable. The process would involve mapping the potential energy surface of a reaction to identify the lowest energy path from reactants to products, with the transition state representing the saddle point on this path. The energy difference between the reactants and the transition state gives the activation energy, a critical parameter for predicting reaction rates.

Table 1: Illustrative DFT Calculation Parameters for Substituted Benzonitriles

| Parameter | Value/Method | Purpose |

| Functional | B3LYP | Approximates the exchange-correlation energy |

| Basis Set | 6-311++G(d,p) | Describes the atomic orbitals of the system |

| Task | OPT, FREQ, TS | Geometry optimization, frequency calculation, transition state search |

| Software | Gaussian | A common quantum chemistry software package |

This table represents typical parameters used in DFT studies of related benzonitrile (B105546) compounds.

Modeling Solvation Effects using Continuum Models (e.g., SMD model)

Reactions are most often carried out in a solvent, which can significantly influence reaction rates and equilibria. Continuum solvation models are a class of computational methods that approximate the solvent as a continuous medium with a dielectric constant, rather than modeling individual solvent molecules. The Solvation Model based on Density (SMD) is a universal continuum solvation model that is widely used. ccu.edu.twgithub.io

The SMD model calculates the free energy of solvation by considering the bulk electrostatic contribution and the cavity-dispersion-solvent-structure term. ccu.edu.tw The electrostatic component is determined by solving the nonhomogeneous Poisson equation, while the latter term accounts for short-range interactions between the solute and the solvent in the first solvation shell. ccu.edu.tw This model can be applied to any charged or uncharged solute in any solvent for which a few key descriptors are known. ccu.edu.tw

Understanding Regioselectivity and Stereoselectivity

In many reactions of substituted benzenes like this compound, the formation of a specific isomer (regioselectivity) or a particular stereoisomer (stereoselectivity) is a key consideration.

Electronic and Steric Directing Group Influences

The substituents on the benzene (B151609) ring of this compound, the chloro and methyl groups, exert both electronic and steric influences that direct the position of incoming electrophiles in electrophilic aromatic substitution reactions. chemistrysteps.comlibretexts.org

The methyl group (-CH3) is an activating group and an ortho, para-director due to its electron-donating inductive and hyperconjugation effects. The chloro group (-Cl), while deactivating due to its inductive electron-withdrawing effect, is also an ortho, para-director because of its electron-donating resonance effect.

When two substituents are present on a benzene ring, their directing effects can either reinforce or oppose each other. In the case of this compound, the methyl group is at position 4 and the chloro group at position 2. The directing effects of these groups will determine the position of further substitution. The stronger activating group generally dictates the position of substitution. chemistrysteps.com Steric hindrance also plays a crucial role; substitution at a position sterically hindered by a bulky group is generally disfavored. libretexts.org

Table 2: Directing Effects of Substituents in this compound

| Substituent | Position | Electronic Effect | Directing Influence |

| -Cl | 2 | Inductive: Withdrawing; Resonance: Donating | ortho, para |

| -CH3 | 4 | Inductive & Hyperconjugation: Donating | ortho, para |

| -CN | 1 | Inductive & Resonance: Withdrawing | meta |

Optically Active Enantiomer and Diastereomer Preparation

While this compound itself is not chiral, it can be a precursor in the synthesis of chiral molecules, leading to the formation of optically active enantiomers and diastereomers. The synthesis of axially chiral benzonitriles is an area of active research. researchgate.net

For example, catalytic atroposelective synthesis methods are being developed to access axially chiral benzonitriles with high enantioselectivities. researchgate.net These methods often involve a dynamic kinetic resolution process. researchgate.net Although specific examples starting from this compound are not prevalent in the literature, the principles of asymmetric catalysis could be applied to its derivatives. This might involve the use of chiral catalysts, such as N-heterocyclic carbenes or chiral phosphoric acids, to control the stereochemical outcome of a reaction. researchgate.netresearchgate.net The synthesis of nitrile-substituted cyclopropanes with high diastereo- and enantioselectivity has also been demonstrated using biocatalytic methods. rochester.edu

Kinetic and Thermodynamic Studies of Benzonitrile Transformations

Kinetic and thermodynamic studies provide quantitative data on reaction rates, equilibria, and the energetic changes that occur during a chemical transformation.

Kinetic studies on the hydrogenation of benzonitrile over palladium catalysts have shown that the reaction follows a consecutive pathway, first producing benzylamine (B48309), which is then hydrogenolyzed to toluene (B28343). acs.orgdigitellinc.com The hydrogenation of benzonitrile was found to obey first-order kinetics with an activation energy of 27.6 kJ mol–1. acs.org In contrast, the subsequent hydrogenolysis of benzylamine follows zero-order kinetics with a higher activation energy of 80.1 kJ mol–1. acs.org While this data is for the parent benzonitrile, similar kinetic analyses could be applied to the reactions of this compound to understand the influence of the chloro and methyl substituents on the reaction rates and mechanism.

Intermolecular and Intramolecular Interactions

The crystalline architecture and physicochemical properties of this compound are significantly influenced by a network of weak, non-covalent interactions. Key among these are the interactions involving the cyano (C≡N) and chloro (Cl) functional groups, which dictate the molecular packing in the solid state.

Halogen-Cyano Interactions (CN···Cl): Studies on closely related chlorobenzonitrile isomers reveal the critical role of halogen-cyano interactions in their crystal structures. These interactions, specifically of the C≡N···Cl–C type, are a form of halogen bonding that can connect molecules into larger supramolecular assemblies, such as dimers or infinite tapes nih.gov. In the case of 2-chlorobenzonitrile, a structural analogue of this compound, the CN···Cl intermolecular interactions are noted to be relatively weak. This reduced interaction strength has a direct thermodynamic consequence, reflecting a lower enthalpy of sublimation compared to its isomers where these interactions are stronger researchgate.net. The spatial arrangement of the chloro and cyano groups in the ortho position likely influences the geometry and strength of these potential intermolecular bonds.

Polymorphism and Pseudosymmetry Effects on Crystalline Packing

The ability of a compound to exist in more than one crystalline form is known as polymorphism, a phenomenon observed in related substituted benzonitriles and other chloro-aromatic compounds rsc.orgbgu.ac.ilmdpi.comresearchgate.net. For instance, the isomeric 4-chlorobenzonitrile (B146240) exists in at least two polymorphic forms, with the differences in their crystalline packing being interpreted in terms of the varying strength of CN···Cl intermolecular interactions researchgate.net. While specific polymorphic forms of this compound are not detailed in the available literature, the potential for polymorphism is inherent to its molecular structure.

Prediction of Thermodynamic Properties

Computational chemistry provides powerful tools for predicting the thermodynamic properties of molecules, offering insights that complement experimental findings. For this compound and its isomers, ab initio molecular orbital calculations are a key method for estimating such properties researchgate.netresearchgate.net.

Ab Initio Molecular Orbital Calculations: High-level ab initio molecular orbital calculations have been successfully used to estimate the gas-phase enthalpies of formation (ΔfH°(g)) for chlorobenzonitrile isomers researchgate.net. Methods such as G3MP2B3 and MP2/cc-pVTZ have proven effective in yielding computed values that show excellent agreement with experimental results derived from techniques like combustion calorimetry researchgate.net. These computational approaches involve solving the electronic Schrödinger equation to determine the molecule's electronic structure and energy, from which thermodynamic properties can be derived researchgate.net. Similar theoretical methods are routinely applied to related substituted benzonitriles to investigate their molecular structures and vibrational properties semanticscholar.orgresearchgate.netijtsrd.com. The data generated from these calculations are fundamental for understanding the stability and reactivity of the compound.

Below is a table summarizing the types of computational methods used for predicting thermodynamic properties of related benzonitrile compounds.

| Property Predicted | Computational Method | Basis Set | Reference Compound(s) |

| Gas-Phase Enthalpy of Formation | G3MP2B3 | (Component of the method) | Chlorobenzonitrile Isomers |

| Gas-Phase Enthalpy of Formation | MP2 | cc-pVTZ | Chlorobenzonitrile Isomers |

| Geometry and Vibrational Wavenumbers | Hartree-Fock (HF) | Not Specified | 2-chloro-6-methyl benzonitrile |

| Thermodynamic Properties | Density Functional Theory (DFT) | B3LYP/6-311G(d,p) | 4-chloro 2-methyl benzonitrile |

| Molecular Geometry | HF and B3LYP | 6-311++G(d,p) | 3-chloro-4-fluoro benzonitrile |

| This table is generated based on data from related compounds to illustrate common computational approaches. |

Advanced Spectroscopic Characterization and Structural Analysis

Vibrational Spectroscopy for Molecular Dynamics

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides a detailed fingerprint of the molecule's functional groups and their respective vibrational modes. When paired with computational methods, it offers profound insights into molecular dynamics.

Experimental vibrational spectra for benzonitrile (B105546) derivatives are characterized by several key regions. While specific, complete experimental spectra for 2-chloro-4-methylbenzonitrile are not detailed in the available literature, extensive studies on its isomers, such as 2-chloro-6-methylbenzonitrile, provide a robust framework for understanding its expected vibrational characteristics.

C≡N Stretching: The nitrile group (C≡N) stretching vibration is one of the most characteristic and intense bands in the spectra of benzonitrile derivatives. For the related isomer 2-chloro-6-methylbenzonitrile, this mode is observed with strong intensity in the FT-IR spectrum at 2225 cm⁻¹ and in the Raman spectrum at 2227 cm⁻¹. This vibration is significantly influenced by electronic effects; electron-withdrawing groups tend to increase the wavenumber, while electron-donating groups can increase the IR intensity and decrease the wavenumber.

C-H Vibrations: Aromatic C-H stretching vibrations typically occur in the 3000-3100 cm⁻¹ region. For the methyl group, asymmetric and symmetric C-H stretching vibrations are expected in the ranges of 2925-3000 cm⁻¹ and 2905-2940 cm⁻¹, respectively. C-H in-plane and out-of-plane bending vibrations also produce characteristic bands at lower frequencies.

Mode-Mode Couplings: The vibrational modes within a molecule are not entirely independent and can couple with one another. Potential Energy Distribution (PED) analysis is a computational tool used to quantify the contribution of different internal coordinates to each vibrational mode. For instance, in 2-chloro-6-methylbenzonitrile, the PED analysis reveals that the band corresponding to the C≡N stretch has an 88% contribution from the C≡N stretching force constant, but it also mixes with the C-CN stretching mode to an extent of 12%. This coupling is a common feature in complex molecules and provides a more accurate picture of molecular vibrations than simplistic group frequency assignments.

Table 1: Selected Vibrational Frequencies and Assignments for the Isomer 2-Chloro-6-methylbenzonitrile

| FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) | Assignment |

|---|---|---|

| 2225 | 2227 | ν(C≡N) stretching |

| 3070 | 3071 | ν(C-H) aromatic stretching |

| 2985 | 2983 | ν(C-H) methyl asymmetric stretching |

| 2930 | 2931 | ν(C-H) methyl symmetric stretching |

| 1285 | 1286 | β(C-H) in-plane bending |

| 780 | 782 | γ(C-H) out-of-plane bending |

| 720 | 718 | ν(C-Cl) stretching |

Data derived from studies on the isomer 2-chloro-6-methylbenzonitrile. ν: stretching; β/δ: in-plane bending; γ: out-of-plane bending.

To complement experimental data and provide unambiguous vibrational assignments, quantum chemical calculations are employed. Ab-initio methods, such as Hartree-Fock (HF), and Density Functional Theory (DFT) methods, like B3LYP, are powerful tools for this purpose.

For related isomers, researchers have performed geometry optimization and vibrational frequency calculations using these methods with various basis sets (e.g., 6-311++G(d,p)). The calculated harmonic frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and the use of a simplified theoretical model. To bridge this gap, scaling factors are typically applied, or more computationally intensive anharmonic frequency calculations are performed.

These calculations are crucial for:

Confirming Assignments: By comparing the calculated vibrational spectrum with the experimental one, each observed band can be confidently assigned to a specific molecular motion.

Predicting Spectra: Theoretical calculations can predict the full vibrational spectra (both IR and Raman), including intensities and activities, which aids in the interpretation of experimental results.

Analyzing Molecular Properties: The optimized molecular geometry (bond lengths and angles) obtained from these calculations provides a detailed structural model of the molecule in the gaseous state.

Studies on similar molecules show a good correlation between the scaled theoretical frequencies and the observed experimental frequencies, confirming the reliability of these computational approaches in analyzing the vibrational dynamics of substituted benzonitriles.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. ¹H and ¹³C NMR provide information on the chemical environment of each nucleus, allowing for the precise mapping of substituent positions on the aromatic ring.

The ¹H and ¹³C NMR spectra of this compound are dictated by the electronic effects of the three substituents on the benzene (B151609) ring.

¹H NMR Spectrum: The aromatic region is expected to show three distinct signals for the three protons on the ring. The chloro and nitrile groups are electron-withdrawing, deshielding nearby protons (shifting them downfield), while the methyl group is weakly electron-donating, causing a slight shielding effect (upfield shift). The proton ortho to the nitrile group and meta to the chlorine would appear as a singlet or a narrowly split doublet. The proton ortho to the chlorine would be a doublet, and the proton ortho to the methyl group would also be a doublet, with coupling constants typical for meta and ortho relationships, respectively. The methyl group protons would appear as a sharp singlet further upfield, typically in the 2.3-2.5 ppm range.

¹³C NMR Spectrum: The spectrum is expected to show eight distinct signals, one for each carbon in the molecule, as there is no molecular symmetry.

The nitrile carbon (C≡N) is highly deshielded and appears far downfield, typically between 117-120 ppm.

The carbon attached to the nitrile group (C1) is also significantly deshielded.

The carbons attached to the chlorine (C2) and methyl group (C4) will have their chemical shifts significantly influenced by these substituents.

The remaining aromatic carbons will appear in the typical range for substituted benzenes (approx. 125-142 ppm).

The methyl carbon will be the most shielded, appearing far upfield (approx. 20-22 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-CN (C1) | ~112 |

| C-Cl (C2) | ~139 |

| C3 | ~134 |

| C-CH₃ (C4) | ~142 |

| C5 | ~130 |

| C6 | ~133 |

| -C≡N | ~117 |

| -CH₃ | ~21 |

Values are estimates based on substituent effects and data from similar compounds.

Modern computational chemistry offers methods for the accurate prediction of NMR spectra, which serve as a powerful tool for validating experimental data and resolving structural ambiguities.

Prediction Methodologies: DFT-based methods, particularly those employing the Gauge-Including Atomic Orbital (GIAO) approach, are widely used to calculate ¹H and ¹³C chemical shifts. Machine learning models, such as Graph Neural Networks (GNNs), are also emerging as rapid and accurate prediction tools.

Databases and Software: Commercially available software packages and databases, such as those from ACD/Labs and the data aggregated in resources like ChemSpider, provide extensive libraries of experimental spectra and prediction algorithms. These tools allow chemists to predict spectra for a proposed structure and compare it directly with experimental results.

Solvent Effects: The chemical shifts observed in an NMR experiment can be influenced by the deuterated solvent used. Computational models can account for these solvent effects through implicit models (like the Polarizable Continuum Model, PCM) or more complex explicit solvent models, leading to more accurate predictions that better match experimental values in solution.

X-ray Crystallography and Solid-State Characterization

X-ray crystallography provides the most definitive information about the solid-state structure of a molecule, including precise bond lengths, bond angles, and intermolecular interactions. However, obtaining a single crystal of suitable quality for diffraction is a prerequisite.

A review of the publicly available scientific literature and crystallographic databases did not yield a solved crystal structure for this compound. While crystal structures for similar molecules, such as 2-amino-4-chlorobenzonitrile (B1265954), have been determined, this data cannot be directly extrapolated. Therefore, the precise solid-state conformation and packing arrangement of this compound remains to be experimentally determined.

Mass Spectrometry for Molecular Identification and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural characterization and purity assessment of chemical compounds. Unlike low-resolution mass spectrometry which measures mass-to-charge ratios (m/z) to the nearest whole number, HRMS provides highly accurate mass measurements, typically to within 5 parts per million (ppm). americanpharmaceuticalreview.compnnl.gov This precision allows for the unambiguous determination of a compound's elemental composition.

For this compound (C₈H₆ClN), HRMS can confirm its elemental formula by matching the experimentally measured accurate mass with the theoretically calculated mass. This technique is particularly valuable for identifying trace impurities, which may be present from the synthesis or degradation. americanpharmaceuticalreview.com HRMS can distinguish between the target compound and potential impurities that have the same nominal mass but different elemental formulas (isobars), ensuring a high degree of confidence in the sample's purity. pnnl.gov

Calculated Exact Mass for this compound

| Molecular Formula | Isotope Composition | Calculated Exact Mass (m/z) |

|---|---|---|

| C₈H₆ClN | ¹²C₈¹H₆³⁵Cl¹⁴N | 151.0216 |

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. In this method, the gas chromatograph first separates the compound from other volatile components in the sample mixture based on their boiling points and interactions with the GC column. The separated compound then enters the mass spectrometer.

The most common ionization method used in GC-MS is electron ionization (EI), which bombards the molecule with high-energy electrons. This process typically removes one electron to form a molecular ion (M⁺•), whose m/z value corresponds to the molecular weight of the compound. For this compound, the molecular ion peak would confirm its molecular weight of approximately 151.59 g/mol . The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) would result in two molecular ion peaks at m/z 151 and m/z 153, providing definitive evidence for the presence of a single chlorine atom. The EI process also causes fragmentation of the molecule, creating a unique fragmentation pattern that can serve as a "fingerprint" for structural confirmation. nist.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) is a softer ionization technique, often used for less volatile or thermally fragile molecules. It typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation, also allowing for clear molecular weight confirmation.

Electronic Spectroscopy for Electronic Structure Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption bands observed are primarily due to π → π* transitions of the electrons in the conjugated π-system of the benzene ring and the nitrile group (C≡N). masterorganicchemistry.com

The position (λₘₐₓ) and intensity (molar absorptivity, ε) of these absorption bands are influenced by the substituents on the aromatic ring. The presence of the electron-withdrawing chloro group and the electron-donating methyl group, in addition to the nitrile group, affects the energy levels of the molecular orbitals. This substitution pattern can cause a shift in the absorption maxima to longer wavelengths (bathochromic shift) or shorter wavelengths (hypsochromic shift) compared to unsubstituted benzonitrile. utoronto.camsu.edu Analysis of the UV-Vis spectrum provides valuable information about the electronic structure and conjugation within the molecule. For instance, a study on the related compound 2-amino-4-chlorobenzonitrile dissolved in ethanol (B145695) showed two main absorption peaks corresponding to π → π* and n → π* transitions. analis.com.my A similar pattern would be expected for this compound.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Benzonitrile |

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gap Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the chemical reactivity and electronic characteristics of a molecule. The HOMO, being the outermost orbital containing electrons, acts as an electron donor. Conversely, the LUMO, as the innermost empty orbital, can accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity.

A larger HOMO-LUMO gap signifies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a smaller energy gap is indicative of a more reactive molecule, prone to electronic transitions. This energy gap is instrumental in predicting the behavior of a molecule in chemical reactions and its potential applications in areas such as materials science and pharmacology.

Table 1: Representative Frontier Molecular Orbital Data for a Substituted Benzonitrile

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -8.117 |

| LUMO Energy | -4.618 |

| Energy Gap (ΔE) | 3.499 |

Note: Data presented is for the related compound 2-amino-4-chlorobenzonitrile as a representative example.

Applications in Advanced Materials and Pharmaceutical Research

Contributions to Advanced Functional Materials

Emitters for Organic Light-Emitting Diodes (OLEDs) and Thermally Activated Delayed Fluorescence (TADF)

The development of efficient and stable emitters is a critical area of research in the field of organic light-emitting diodes (OLEDs). A key advancement in this area is the utilization of thermally activated delayed fluorescence (TADF), a mechanism that allows for the harvesting of both singlet and triplet excitons, theoretically enabling 100% internal quantum efficiency. Benzonitrile (B105546) derivatives are among the molecular scaffolds that have been investigated for the creation of TADF emitters due to their electronic properties.

While direct studies on 2-chloro-4-methylbenzonitrile as a TADF emitter are not extensively documented, the use of structurally similar compounds highlights its potential. For instance, a TADF emitter synthesized from 4-fluoro-2-methylbenzonitrile and bicarbazole demonstrated excellent performance in an OLED device. ossila.com The presence of a methyl group in this related compound was found to enhance the thermal stability of the emitter. ossila.com This suggests that the this compound framework, featuring both a halogen and a methyl substituent, could be a valuable building block for novel TADF emitters. The electronic effects of the chloro and methyl groups on the benzonitrile ring can influence the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are critical parameters in the design of TADF molecules. Further research into the incorporation of this compound into donor-acceptor architectures could lead to the development of new, efficient TADF emitters for next-generation displays and lighting. nih.govrsc.orgchemrxiv.org

Precursors for Phthalocyanine Dyes in Photoredox Reactions and Photodynamic Cancer Therapy

Phthalocyanines are large, aromatic macrocyclic compounds that are widely used as robust dyes and pigments. Their synthesis often begins with phthalonitrile derivatives. The cyclotetramerization of substituted phthalonitriles in the presence of a metal salt is a common method for producing metallophthalocyanines. While the direct use of this compound in the synthesis of phthalocyanines is not explicitly detailed in readily available literature, the use of related compounds such as chlorophthalonitrile is known. google.comgoogle.com This indicates that halogenated phthalonitriles can serve as effective precursors.

Phthalocyanines have garnered significant interest for their applications in photoredox catalysis and photodynamic therapy (PDT) for cancer. nih.govmdpi.comnih.govlsu.edunih.gov In PDT, a photosensitizer, upon activation by light of a specific wavelength, generates reactive oxygen species that can induce cell death in cancerous tissues. mdpi.com The properties of the resulting phthalocyanine, including its absorption spectrum, solubility, and efficiency in generating reactive oxygen species, are heavily influenced by the substituents on the periphery of the macrocycle. The presence of chloro and methyl groups, as found in this compound, on a phthalocyanine ring could modulate these properties, potentially leading to more effective photosensitizers for PDT. nih.govmdpi.com

Potential in Corrosion Inhibition and Energy Conversion Systems

Research into corrosion inhibitors is crucial for extending the lifespan of metallic materials. Organic compounds, particularly those containing heteroatoms and π-electrons, are often effective corrosion inhibitors. While there is no direct research demonstrating the use of this compound as a corrosion inhibitor, studies on similar molecules suggest its potential. For example, 2-(4-chlorobenzylthio)-3-nitroH-imidazo[1,2-a]pyridine has been shown to be an effective corrosion inhibitor for aluminum in acidic solutions. chemijournal.com Another study highlighted the anti-corrosion ability of 2-chloro-1-(4-fluorobenzyl)benzimidazole for copper. electrochemsci.org The molecular structure of this compound, with its aromatic ring, nitrile group, and chlorine atom, possesses features that are commonly associated with corrosion inhibition.

In the realm of energy conversion systems, the specific applications of this compound are not well-documented. However, organic molecules are being explored for various roles in energy storage and conversion, including in batteries and solar cells. The electronic properties of this compound could make it a candidate for further investigation in these areas.

Structure-Activity/Property Relationship (SAR/SPR) Studies

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity or properties of chemical compounds based on their molecular structures. nih.govleidenuniv.nlresearchgate.netrsc.org These models are instrumental in drug discovery and materials science for screening virtual libraries of compounds and prioritizing them for synthesis and testing.

Table 1: Hypothetical Descriptors for QSAR Modeling of this compound

| Descriptor Type | Substituent | Position | Value |

|---|---|---|---|

| Electronic | Chloro | 2 | σ_meta = 0.37 |

| Electronic | Methyl | 4 | σ_para = -0.17 |

| Steric | Chloro | 2 | Molar Refractivity ≈ 6.03 |

| Steric | Methyl | 4 | Molar Refractivity ≈ 5.65 |

| Hydrophobic | Chloro | 2 | π ≈ 0.71 |

Note: The values presented are approximate and would be precisely calculated in a formal QSAR study.

Hammett Analysis of Substituent Effects on Biological Activity

The Hammett equation is a fundamental tool in physical organic chemistry used to quantify the effect of substituents on the reactivity of aromatic compounds. wikipedia.orglibretexts.org It relates the equilibrium constants or reaction rates of a series of substituted aromatic compounds to two parameters: a substituent constant (σ) and a reaction constant (ρ). wikipedia.orgdalalinstitute.com The substituent constant, σ, is a measure of the electronic effect (inductive and resonance) of a substituent, while the reaction constant, ρ, reflects the sensitivity of a particular reaction to these electronic effects. dalalinstitute.com

For this compound, we can consider the Hammett constants for the chloro and methyl groups to predict their influence on a hypothetical reaction or biological activity. The chloro group at the meta position (relative to a hypothetical reaction center) has a positive σ value (σ_m = +0.37), indicating it is an electron-withdrawing group primarily through its inductive effect. stenutz.eu The methyl group at the para position has a negative σ value (σ_p = -0.17), indicating it is an electron-donating group through a combination of inductive and resonance effects. stenutz.eu

Table 2: Hammett Constants for Substituents of this compound | Substituent | Position | Hammett Constant (σ) | Electronic Effect | |---|---|---|---| | Chloro | meta | +0.37 | Electron-withdrawing | | para | +0.23 | Electron-withdrawing | | Methyl | meta | -0.07 | Electron-donating | | para | -0.17 | Electron-donating |

Impact of Molecular Design on Enzyme Inhibition Profiles (e.g., cytochrome P450 enzymes)

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of a wide variety of endogenous and exogenous compounds, including drugs. Inhibition of CYP enzymes can lead to significant drug-drug interactions. The molecular design of a compound, including the nature and position of its substituents, can greatly influence its ability to inhibit CYP enzymes.

While there is no specific data on the inhibition of cytochrome P450 enzymes by this compound, studies on other benzonitrile derivatives have shown inhibitory activity. For example, letrozole, an aromatase inhibitor, and its metabolite 4,4'-methanol-bisbenzonitrile have been shown to inhibit certain CYP isoforms. nih.gov Specifically, letrozole is a potent competitive inhibitor of CYP2A6. nih.gov Another study demonstrated the mechanism-based inactivation of cytochrome P450 2B1 by N-benzyl-1-aminobenzotriazole. nih.gov

The potential for this compound to inhibit CYP enzymes would depend on its ability to bind to the active site of a particular isoform. The chloro and methyl substituents would influence this binding through steric and electronic interactions. For instance, the lipophilicity imparted by the chloro and methyl groups could facilitate access to the often-hydrophobic active sites of CYP enzymes. Further experimental studies would be necessary to determine the specific inhibitory profile of this compound against various CYP isoforms.

Influence of Substituents on Thermal Stability

The thermal stability of materials derived from or incorporating this compound is significantly influenced by the nature and position of substituent groups on the aromatic ring. Research into the thermal degradation of polymers and advanced materials has established clear structure-property relationships that can be extrapolated to understand the behavior of materials containing the this compound moiety.

The inherent stability of the benzene (B151609) ring is a starting point; however, the addition of substituents can either enhance or detract from this stability. Electron-withdrawing groups, such as the nitrile (-CN) group and halogens (like the chloro group in this compound), can increase the thermal stability of the aromatic system. longdom.org These groups help to delocalize electron density, which strengthens the molecular structure and increases the energy required to initiate thermal degradation. longdom.org

In the context of advanced materials, this compound can serve as a building block for high-performance polymers, such as phthalonitrile-based resins. These thermosetting polymers are renowned for their exceptional thermal and oxidative stability, which is a direct result of the extensive cross-linking that occurs during the curing process. mdpi.combohrium.comresearchgate.net The polymerization of nitrile groups leads to the formation of a highly cross-linked, heterocyclic network structure, such as triazine or phthalocyanine rings, which is responsible for the material's high thermal stability and char yield at elevated temperatures. mdpi.commdpi.com

The following table summarizes the thermal stability of various polymers, illustrating the impact of their structural components. While not all are direct derivatives of this compound, they provide a comparative basis for understanding the influence of nitrile and other functional groups on thermal performance.

Data compiled from multiple sources illustrating the thermal stability of related polymer systems. mdpi.comresearchgate.netmdpi.commdpi.com

Comparative Analysis of Structurally Similar Compounds for Biological Activity

The biological activity of compounds structurally related to this compound is highly dependent on the specific arrangement and nature of substituents on the benzonitrile scaffold. Minor modifications to the structure can lead to significant changes in biological function, a principle that is central to drug discovery and agrochemical research. By comparing structurally similar compounds, researchers can elucidate structure-activity relationships (SAR) that guide the design of more potent and selective molecules.

Benzonitrile derivatives have been investigated for a wide range of biological activities, including as enzyme inhibitors, receptor antagonists, and herbicides. The chloro, methyl, and nitrile groups of this compound each play a role in defining its potential interactions with biological targets.

For example, in the development of Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists, a series of 2-substituted 4-(trifluoromethyl)benzyl C-region analogs were studied. nih.govnih.gov This research demonstrated that the nature of the substituent at the 2-position of the benzonitrile ring significantly impacts the compound's antagonistic potency. While not direct analogs of this compound, these studies highlight the sensitivity of biological targets to the electronic and steric properties of substituents on the phenyl ring.

In the field of oncology, substituted benzimidazole acrylonitriles have been identified as inhibitors of tubulin polymerization. nih.gov One of the lead compounds featured a cyano group on the benzimidazole nucleus, indicating the importance of the nitrile functionality for its potent antiproliferative activity. nih.gov

Herbicidal activity is another area where substituted benzonitriles have been explored. Research has shown that the substitution pattern on the benzene ring is critical for herbicidal efficacy. For instance, analogs of the herbicide cinmethylin, which features a substituted benzene ring, showed that electron-withdrawing groups, such as halogens, on the ring result in high herbicidal activity. nih.gov This aligns with the presence of a chloro group in this compound.

The following interactive table presents a comparative analysis of various compounds structurally related to this compound, detailing their structural differences and observed biological activities.

This table provides a comparative overview of structure-activity relationships in compounds analogous to this compound. nih.govnih.govnih.govnih.govnih.govcuny.edu

These examples underscore the principle that the biological activity of a molecule like this compound is not determined by its core structure alone, but by the intricate interplay of its various substituents with the specific topology and electronic environment of a biological target.

Future Research Directions and Emerging Paradigms

Novel Synthetic Strategies for Enhanced Efficiency, Regioselectivity, and Enantioselectivity

The synthesis of substituted benzonitriles, including 2-Chloro-4-methylbenzonitrile, is evolving beyond traditional methods. Future research will likely focus on catalytic systems that offer higher efficiency, precise control over isomer formation (regioselectivity), and the ability to create chiral molecules (enantioselectivity).